

# Technical Whitepaper: 1-(3-Aminophenyl)ethanol (CAS 2454-37-7)

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## Compound of Interest

Compound Name: 1-(3-Aminophenyl)ethanol

Cat. No.: B1666771

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## Abstract

This document provides a comprehensive technical overview of **1-(3-Aminophenyl)ethanol**, a versatile chemical intermediate with applications in pharmaceutical synthesis. It details the compound's physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and provides characteristic analytical data. Notably, **1-(3-Aminophenyl)ethanol** serves as a key building block and is recognized as a process impurity in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine, used in the management of Alzheimer's disease. While direct biological activity of **1-(3-Aminophenyl)ethanol** is not extensively documented, its structural contribution to pharmacologically active agents underscores its significance in medicinal chemistry.

## Physicochemical Properties

**1-(3-Aminophenyl)ethanol** is a stable organic compound under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	2454-37-7	
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[1]
Molecular Weight	137.18 g/mol	[1]
Appearance	White to cream or pale yellow to pale brown crystals or crystalline powder	[2]
Melting Point	64-70 °C	[2]
Boiling Point	Not available	
Solubility	Soluble in methanol.	[3]
InChI Key	QPKNDHZQPGMLCJ-UHFFFAOYSA-N	[1]
SMILES	CC(C1=CC(=CC=C1)N)O	[1]

## Synthesis and Purification

A common and efficient method for the synthesis of **1-(3-Aminophenyl)ethanol** is the reduction of 3'-aminoacetophenone. This reaction can be readily achieved using sodium borohydride in an alcoholic solvent.

## Experimental Protocol: Synthesis

Reaction: Reduction of 3'-Aminoacetophenone

Materials:

- 3'-Aminoacetophenone
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH) or Ethanol (EtOH)

- Deionized water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hydrochloric acid (HCl), 1M solution (for workup)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution (for workup)
- Brine

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone (1.0 eq) in methanol or ethanol (10 volumes).
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding 1M HCl at 0 °C until the effervescence ceases.
- Adjust the pH of the solution to ~8 with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude **1-(3-Aminophenyl)ethanol**.  
[4]

## Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a product of high purity.

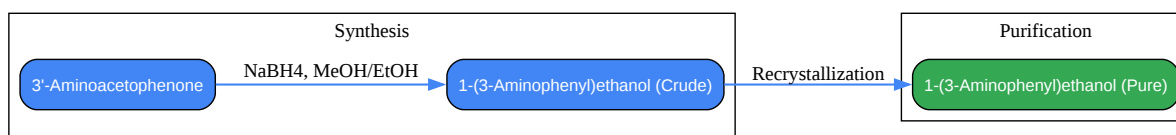
Materials:

- Crude **1-(3-Aminophenyl)ethanol**
- Suitable solvent system (e.g., Toluene, Hexane/Ethyl acetate mixture)
- Activated charcoal (optional)

Procedure:

- Dissolve the crude **1-(3-Aminophenyl)ethanol** in a minimum amount of a suitable hot solvent (e.g., toluene).
- If colored impurities are present, add a small amount of activated charcoal and heat the solution at reflux for a short period.
- Filter the hot solution to remove insoluble impurities and charcoal.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the purified crystals under vacuum.<sup>[5][6]</sup>

## Synthesis Workflow



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## Synthesis and Purification Workflow

## Analytical Characterization

The structure and purity of **1-(3-Aminophenyl)ethanol** can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

### NMR Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic protons will appear as multiplets in the aromatic region. The methine proton will be a quartet coupled to the methyl protons. The methyl protons will appear as a doublet. The chemical shifts of the  $\text{NH}_2$  and OH protons can be variable and may appear as broad singlets.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.

### FTIR Spectroscopy

The FTIR spectrum of **1-(3-Aminophenyl)ethanol** will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3400-3200	O-H and N-H	Stretching (often broad and overlapping)
~3050-3000	Aromatic C-H	Stretching
~2970-2850	Aliphatic C-H	Stretching
~1620-1580	N-H	Bending (scissoring)
~1600, ~1475	Aromatic C=C	Stretching
~1370	C-H	Bending (methyl)
~1200-1000	C-O	Stretching (alcohol)
~880-750	Aromatic C-H	Bending (out-of-plane)

## Role in Pharmaceutical Synthesis

While **1-(3-Aminophenyl)ethanol** itself is not known to possess significant pharmacological activity, it is a crucial intermediate in the synthesis of more complex and biologically active molecules. Its primary significance lies in its role as a precursor and a known impurity in the production of Rivastigmine.<sup>[7]</sup>

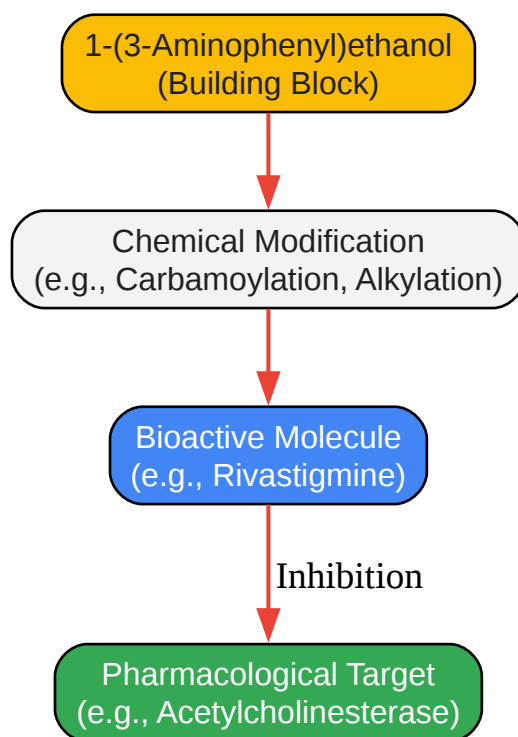
## Intermediate in Rivastigmine Synthesis

Rivastigmine is a carbamate derivative that acts as an acetylcholinesterase and butyrylcholinesterase inhibitor, leading to increased levels of acetylcholine in the brain.<sup>[7]</sup> It is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.<sup>[6][7]</sup> The synthesis of Rivastigmine involves the formation of a carbamate ester on a phenolic hydroxyl group. **1-(3-Aminophenyl)ethanol** can be a starting material or an intermediate in various synthetic routes to Rivastigmine, where the amino and hydroxyl groups are further functionalized.

## Logical Relationship in Drug Development

The use of **1-(3-Aminophenyl)ethanol** as a building block highlights a common strategy in drug discovery and development where a core scaffold is modified to optimize its

pharmacological properties.



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#### Role in Bioactive Molecule Synthesis

## Biological Activity and Signaling Pathways

Currently, there is a lack of substantial published data on the specific biological activities and signaling pathway modulations of **1-(3-Aminophenyl)ethanol** as a standalone compound. Its primary relevance in a biological context is derived from its incorporation into larger, pharmacologically active molecules. The biological effects of compounds derived from **1-(3-Aminophenyl)ethanol** are dictated by the overall structure of the final molecule and its interaction with specific biological targets. For instance, in the case of Rivastigmine, the key interaction is the inhibition of acetylcholinesterase, which is part of the cholinergic signaling pathway crucial for cognitive function.

## Safety and Handling

**1-(3-Aminophenyl)ethanol** should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on

handling, storage, and disposal. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

## Conclusion

**1-(3-Aminophenyl)ethanol** is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals, most notably as a precursor to Rivastigmine. This whitepaper has provided a detailed overview of its physicochemical properties, a practical synthesis protocol, and key analytical data. While its intrinsic biological activity remains largely unexplored, its role as a versatile building block in medicinal chemistry warrants its inclusion in the repertoire of synthetic chemists and drug development professionals. Further research into the pharmacological profile of **1-(3-Aminophenyl)ethanol** and its derivatives could potentially unveil novel therapeutic applications.

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